3,5-Difluoro-2'-iodobenzophenone
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Overview
Description
3,5-Difluoro-2’-iodobenzophenone is an organic compound with the molecular formula C13H7F2IO. It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine and iodine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,5-Difluoro-2’-iodobenzophenone involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include the use of a base, such as potassium carbonate, in a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 3,5-Difluoro-2’-iodobenzophenone are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2’-iodobenzophenone can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Coupling Reactions: Palladium catalysts, organoboron compounds, and bases like potassium carbonate are typically used.
Major Products
The major products of these reactions depend on the specific reagents used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzophenones.
Scientific Research Applications
3,5-Difluoro-2’-iodobenzophenone has several applications in scientific research:
Biology: Its derivatives may be explored for biological activity, including potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2’-iodobenzophenone in chemical reactions involves the reactivity of its functional groups. The iodine atom is a good leaving group, making it reactive in substitution and coupling reactions. The fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoroiodobenzene: Similar in structure but lacks the carbonyl group of benzophenone.
2,4,6-Trinitroanisole: Another fluorinated compound with different functional groups and applications.
Uniqueness
3,5-Difluoro-2’-iodobenzophenone is unique due to its combination of fluorine and iodine substituents on a benzophenone core. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
(3,5-difluorophenyl)-(2-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2IO/c14-9-5-8(6-10(15)7-9)13(17)11-3-1-2-4-12(11)16/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGJTTYRAWEATG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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